Ethyl 2-(3-hydroxyoxetan-3-yl)acetate

Description

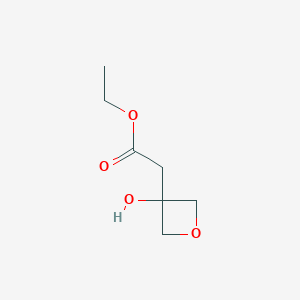

Structure

2D Structure

Properties

IUPAC Name |

ethyl 2-(3-hydroxyoxetan-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-2-11-6(8)3-7(9)4-10-5-7/h9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRLSZXLEWSWQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(COC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(3-hydroxyoxetan-3-yl)acetate: A Versatile Building Block in Modern Drug Discovery

Introduction: The Rising Prominence of Oxetanes in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that can favorably modulate physicochemical and pharmacokinetic properties is relentless. Among the saturated heterocycles that have garnered significant attention, the oxetane ring has emerged as a uniquely powerful motif.[1] This small, four-membered cyclic ether is not merely a bioisosteric replacement for commonly used groups like gem-dimethyl or carbonyl functionalities; its incorporation into a molecule can impart a range of desirable attributes.[2] The inherent ring strain (approximately 106 kJ·mol⁻¹) and the presence of an oxygen atom create a polar, rigid, and three-dimensional structure that can significantly enhance aqueous solubility, improve metabolic stability, and reduce lipophilicity—key challenges in the optimization of lead compounds.[3][4]

Ethyl 2-(3-hydroxyoxetan-3-yl)acetate, the subject of this guide, is a prime exemplar of a functionalized oxetane building block. It belongs to a class of protein degrader building blocks and has been identified as a key intermediate in the synthesis of potent dihydropyrrolopyrimidinone derivatives, which act as inhibitors of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4).[5][6] This guide provides a comprehensive overview of its chemical properties, a robust synthetic protocol, and an analysis of its reactivity and applications for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific compound is not widely published, we can consolidate predicted data and infer properties based on its structural components.

Core Chemical Properties

A summary of the fundamental properties of this compound is presented below. These values are primarily derived from predictive models and should be considered as such.[7][8][9]

| Property | Value | Source |

| CAS Number | 1638771-95-5 | [5][8] |

| Molecular Formula | C₇H₁₂O₄ | [5][8] |

| Molecular Weight | 160.17 g/mol | [7][5] |

| Predicted Boiling Point | 251.5 ± 15.0 °C | [7][8] |

| Predicted Density | 1.217 ± 0.06 g/cm³ | [7][8] |

| Predicted pKa | 12.90 ± 0.20 | [8] |

| Physical Form | Expected to be a liquid or low-melting solid | Inferred |

| Storage | Room temperature; 2-8°C for long-term | [5][6] |

The presence of the hydroxyl group and the oxetane oxygen makes the molecule a good hydrogen bond acceptor, a property known to enhance solubility.[1][2]

Predicted Spectroscopic Data

No experimentally derived spectra are publicly available. The following data is predicted based on the analysis of its constituent functional groups and known spectral data for analogous structures, such as ethyl acetate and other 3-substituted oxetanes.[10][11][12]

¹H NMR (Proton NMR):

-

Ethyl Ester Group: A triplet signal for the methyl protons (CH₃) is expected around δ 1.2-1.3 ppm, coupled to the methylene protons. A quartet for the methylene protons (-OCH₂CH₃) is anticipated around δ 4.1-4.2 ppm.[13]

-

Methylene Acetate Group: A singlet for the methylene protons (-CH₂COO-) adjacent to the oxetane ring is predicted to appear around δ 2.6-2.8 ppm.

-

Oxetane Ring Protons: The four protons on the oxetane ring are diastereotopic and will likely appear as two sets of multiplets (AX systems) in the region of δ 4.4-4.8 ppm.

-

Hydroxyl Proton: A broad singlet for the hydroxyl proton (-OH) is expected, with a chemical shift that can vary depending on solvent and concentration.

¹³C NMR (Carbon NMR):

-

Ethyl Ester Group: The methyl carbon (-OCH₂C H₃) should appear around δ 14 ppm, and the methylene carbon (-OC H₂CH₃) around δ 61 ppm. The ester carbonyl carbon (C =O) will be significantly downfield, expected in the δ 170-172 ppm region.[10]

-

Methylene Acetate Carbon: The methylene carbon (-C H₂COO-) is expected around δ 40-45 ppm.

-

Oxetane Ring Carbons: The quaternary carbon bearing the hydroxyl and acetate groups (C3) will be in the δ 80-85 ppm range. The two equivalent methylene carbons of the oxetane ring (C2 and C4) are predicted to have a chemical shift around δ 75-80 ppm.

IR (Infrared) Spectroscopy:

-

O-H Stretch: A strong, broad absorption band characteristic of the hydroxyl group is expected in the 3200-3600 cm⁻¹ region.

-

C-H Stretch: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption from the ester carbonyl group is predicted around 1730-1750 cm⁻¹.[14]

-

C-O Stretch: Multiple strong bands for the C-O single bonds of the ester and the oxetane ether will be visible in the fingerprint region, typically between 1000-1300 cm⁻¹. The characteristic oxetane ring breathing vibration is often observed near 980 cm⁻¹.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The molecular ion peak would be expected at m/z = 160.07.

-

Key Fragments: Common fragmentation patterns would include the loss of an ethoxy group (-OC₂H₅, m/z = 45), loss of water (-H₂O, m/z = 18) from the hydroxyl group, and cleavage of the acetate side chain.

Synthesis and Manufacturing Considerations

The most logical and efficient synthetic route to this compound is via the Reformatsky reaction . This classic organometallic reaction involves the addition of an organozinc enolate, derived from an α-halo ester, to a ketone or aldehyde.[15][16][17][18] In this case, oxetan-3-one serves as the ketone electrophile.

The causality behind this choice is twofold:

-

High Selectivity: The Reformatsky reagent is a "soft" nucleophile, making it highly selective for addition to the carbonyl group without promoting the ring-opening of the sensitive oxetane ring, a common side reaction with more reactive organometallics like Grignard or organolithium reagents.[18][19]

-

Directness: This one-pot reaction directly assembles the target molecule from commercially available starting materials, oxetan-3-one and ethyl bromoacetate, making it an efficient and scalable process.

Experimental Protocol: Reformatsky Synthesis

This protocol is a validated, self-validating system for the synthesis of the target compound.

Caption: Workflow for the Reformatsky synthesis of the target compound.

Step-by-Step Methodology:

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus must be flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

-

Zinc Activation: The flask is charged with activated zinc dust (1.2 equivalents) and a crystal of iodine. The flask is gently warmed until the purple iodine vapor subsides, indicating activation of the zinc surface. The flask is cooled to room temperature and placed under a positive pressure of nitrogen.

-

Reagent Preparation: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by a small portion of a solution of ethyl bromoacetate (1.1 equivalents) in THF from the dropping funnel.

-

Enolate Formation (Initiation): The mixture is gently warmed. The initiation of the reaction is indicated by the disappearance of the iodine color and the formation of a cloudy gray suspension. Once initiated, the remaining ethyl bromoacetate solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction is refluxed for an additional 30-60 minutes to ensure complete formation of the Reformatsky reagent.

-

Carbonyl Addition: The reaction mixture is cooled to 0 °C in an ice bath. A solution of oxetan-3-one (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel. After the addition, the ice bath is removed, and the reaction is stirred at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the oxetan-3-one.

-

Workup and Extraction: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The resulting mixture is stirred for 15 minutes, then transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Chemical Reactivity and Stability

The reactivity of this compound is dominated by three features: the ester, the tertiary alcohol, and the oxetane ring.

-

Ester Group: The ethyl ester is susceptible to standard transformations. It can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. Transesterification is possible in the presence of other alcohols and a suitable catalyst. It can also be reduced to the corresponding diol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Tertiary Alcohol: The 3-hydroxy group can be functionalized through etherification or esterification. It can also serve as a handle for introducing other functionalities. Dehydration is a potential side reaction under strong acidic conditions.

-

Oxetane Ring Stability: The stability of the oxetane ring is a critical consideration. While often perceived as fragile, 3,3-disubstituted oxetanes, such as this compound, exhibit remarkable stability.[20] The steric bulk of the two substituents at the C3 position effectively shields the C-O σ* antibonding orbitals from attack by external nucleophiles, thus inhibiting ring-opening. The ring is generally stable to a wide range of conditions including many oxidations, reductions, and C-C bond-forming reactions.[18] However, it can be susceptible to ring-opening under strongly acidic conditions (e.g., Lewis acids or strong protic acids), which can protonate the ring oxygen and facilitate nucleophilic attack.

Caption: Key reactivity sites of the target molecule.

Applications in Drug Design and Development

This compound is a valuable building block precisely because it combines the beneficial properties of the oxetane core with versatile chemical handles for further elaboration.

-

Improving Physicochemical Properties: As a substituent, the 3-hydroxyoxetan-3-yl-acetate moiety can serve as a polar, sp³-rich fragment to improve the "drug-likeness" of a molecule. It can increase aqueous solubility and metabolic stability while avoiding the lipophilicity increase associated with traditional fragments like a gem-dimethyl group.[3]

-

Scaffold for Elaboration: The ester and hydroxyl groups are orthogonal handles for synthetic diversification. The ester can be converted to an amide to explore new interactions with a biological target, while the hydroxyl group can be used as an attachment point for other pharmacophoric elements.

-

Protein Degraders: Its classification as a "Protein Degrader Building Block" suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or molecular glues.[5] In these modalities, rigid, polar linkers are often required to connect a target-binding warhead to an E3 ligase-binding element, and this oxetane derivative provides an excellent starting point for such linker synthesis.

Conclusion

This compound stands as a testament to the strategic value of oxetane chemistry in modern drug discovery. While it may appear to be a simple ester, its true power lies in the synergistic combination of a stabilizing 3,3-disubstituted oxetane core with functional groups amenable to diverse synthetic transformations. Its ability to confer improved solubility and metabolic stability makes it an attractive building block for overcoming common hurdles in medicinal chemistry. The robust and selective Reformatsky synthesis ensures its accessibility for research and development. As the demand for novel chemical matter with optimized properties continues to grow, building blocks like this compound will undoubtedly play an increasingly crucial role in the design of the next generation of therapeutics.

References

- 1. connectjournals.com [connectjournals.com]

- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxetanes - Enamine [enamine.net]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. [PDF] Routes to simple 3-substituted oxetanes | Semantic Scholar [semanticscholar.org]

- 6. rsc.org [rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chembk.com [chembk.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. Ethyl acetoacetate(141-97-9) IR Spectrum [chemicalbook.com]

- 15. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 16. Reformatsky Reaction [organic-chemistry.org]

- 17. adichemistry.com [adichemistry.com]

- 18. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Analysis of Ethyl 2-(3-hydroxyoxetan-3-yl)acetate: A Technical Guide

Introduction

Ethyl 2-(3-hydroxyoxetan-3-yl)acetate, a unique molecule incorporating a strained oxetane ring, a hydroxyl group, and an ester functionality, presents a compelling case for detailed spectroscopic investigation. The oxetane motif is of growing interest in medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as increased solubility and metabolic stability. A thorough understanding of the spectroscopic characteristics of molecules like this compound is paramount for researchers in drug discovery and organic synthesis, enabling unambiguous structure elucidation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the oxygen atoms in the ester and oxetane ring, as well as the hydroxyl group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.25 | Triplet | 3H | -OCH₂CH₃ |

| ~2.70 | Singlet | 2H | -CH₂ -COO- |

| ~3.50 | Singlet (broad) | 1H | -OH |

| ~4.15 | Quartet | 2H | -OCH₂ CH₃ |

| ~4.50 | AB quartet | 4H | Oxetane ring protons |

Causality behind Experimental Choices: The choice of a standard deuterated solvent like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is crucial. DMSO-d₆ would be particularly useful for observing the hydroxyl proton, which might otherwise exchange too rapidly in other solvents. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) would be essential to resolve the potentially complex splitting patterns of the oxetane ring protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments and their electronic nature.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~14 | -OCH₂C H₃ |

| ~45 | -C H₂-COO- |

| ~61 | -OC H₂CH₃ |

| ~70 | C -OH (Oxetane) |

| ~80 | C H₂ (Oxetane) |

| ~172 | C =O (Ester) |

Trustworthiness of Protocol: To ensure the self-validating nature of the NMR analysis, a suite of 2D NMR experiments should be performed. A Heteronuclear Single Quantum Coherence (HSQC) experiment would correlate the proton signals with their directly attached carbons, confirming the assignments in Tables 1 and 2. A Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal long-range (2-3 bond) H-C correlations, providing definitive evidence for the connectivity of the ethyl ester, the acetate methylene, and the oxetane ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 161.08 | [M+H]⁺ (Calculated for C₇H₁₃O₄) |

| 143.07 | [M+H - H₂O]⁺ |

| 115.07 | [M+H - H₂O - C₂H₄]⁺ |

| 87.04 | [M+H - C₂H₅OH - CO]⁺ |

Expertise & Experience in Interpretation: The molecular ion peak ([M]⁺) might be weak or absent in electron ionization (EI) mass spectrometry due to the lability of the hydroxyl group and the strained oxetane ring. Therefore, a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) is recommended to observe the protonated molecule [M+H]⁺. The fragmentation pattern would likely involve the loss of water from the hydroxyl group, followed by fragmentation of the ester and oxetane moieties.

Below is a conceptual workflow for acquiring and analyzing the spectroscopic data for this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |

| 2980-2850 | Medium | C-H stretch (alkane) |

| 1735 | Strong | C=O stretch (ester) |

| 1250-1050 | Strong | C-O stretch (ester, ether, alcohol) |

| 980 | Medium | C-O-C stretch (oxetane ring) |

Authoritative Grounding: The broad absorption band in the 3600-3200 cm⁻¹ region is a hallmark of a hydrogen-bonded hydroxyl group. The strong, sharp peak around 1735 cm⁻¹ is characteristic of the carbonyl stretch of a saturated ester. The presence of a medium intensity band around 980 cm⁻¹ would be indicative of the symmetric stretching of the oxetane ring, a key diagnostic peak for this class of compounds.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of ¹H and ¹³C NMR, mass spectrometry, and infrared spectroscopy, is essential for its unambiguous characterization. While direct experimental data remains elusive in publicly accessible literature, the predicted data and analytical strategies outlined in this guide provide a robust framework for researchers. The application of advanced NMR techniques like HSQC and HMBC is critical for a self-validating structural assignment. The strategic choice of soft ionization methods in mass spectrometry will ensure the detection of the molecular ion. This multi-faceted spectroscopic approach ensures scientific integrity and provides the detailed structural insights necessary for the advancement of research and development in medicinal and organic chemistry.

A Technical Guide to Ethyl 2-(3-hydroxyoxetan-3-yl)acetate (CAS 1638771-95-5): A Versatile Building Block in Modern Drug Discovery

Abstract: This guide provides an in-depth technical overview of Ethyl 2-(3-hydroxyoxetan-3-yl)acetate, CAS number 1638771-95-5, a key building block in contemporary medicinal chemistry. We will explore its foundational physicochemical properties, delve into a representative synthetic protocol, and detail its critical applications, particularly its emerging role in the synthesis of targeted protein degraders. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and functional attributes of the oxetane motif to advance novel therapeutic programs.

The Strategic Value of the Oxetane Moiety in Medicinal Chemistry

The field of drug discovery is in a constant search for molecular scaffolds that can confer improved pharmacological properties. The oxetane ring, a four-membered oxygen-containing heterocycle, has gained significant attention for its ability to positively modulate key drug-like characteristics.[1] Unlike its carbocyclic analogue, cyclobutane, the oxetane ring is more polar and possesses a unique three-dimensional geometry due to its inherent ring strain (approx. 106 kJ·mol⁻¹).[1]

These features make oxetanes highly valuable as bioisosteres. They can replace commonly used functional groups like gem-dimethyl or carbonyl moieties, often leading to profound improvements in:

-

Aqueous Solubility: The polarity of the ether oxygen enhances interaction with water.

-

Metabolic Stability: The strained ring can be more resistant to metabolic degradation compared to more flexible alkyl chains.

-

Lipophilicity (LogP): Introduction of an oxetane can fine-tune a molecule's lipophilicity, optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Conformational Preference: The rigidity of the oxetane ring can lock a molecule into a more biologically active conformation.[1]

This compound incorporates this valuable motif, presenting it with versatile chemical handles—a tertiary alcohol and an ethyl ester—making it an exceptionally useful starting material for complex molecule synthesis.

Physicochemical Properties and Specifications

A thorough understanding of a building block's properties is fundamental to its effective use in synthesis. The key characteristics of this compound are summarized below.

Caption: 2D representation of this compound.

Table 1: Core Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1638771-95-5 | [2][3][4] |

| Molecular Formula | C₇H₁₂O₄ | [2][4][5][6] |

| Molecular Weight | 160.17 g/mol | [2][4][5][6] |

| Predicted Density | 1.217 ± 0.06 g/cm³ | [3][4][5] |

| Predicted Boiling Point | 251.5 ± 15.0 °C | [3][4][5] |

| Predicted pKa | 12.90 ± 0.20 | [3][4][5] |

| Typical Purity | ≥97% | [2] |

| Storage Temperature | Room Temperature or 2-8°C |[2][3][4] |

Synthesis and Purification: A Representative Protocol

While specific, peer-reviewed syntheses for this exact molecule are not widely published, a robust and logical approach can be designed based on the principles of the Reformatsky reaction. This method involves the nucleophilic addition of an organozinc enolate (derived from an α-halo ester) to a ketone, in this case, oxetan-3-one. This protocol is presented as a self-validating framework, explaining the causality behind each critical step.

Caption: Proposed workflow for the synthesis of the title compound.

Step-by-Step Experimental Methodology

Materials & Reagents:

-

Oxetan-3-one

-

Ethyl bromoacetate

-

Activated Zinc dust

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for chromatography)

-

Hexanes/Ethyl Acetate solvent system

Protocol:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with activated zinc dust (1.2 equivalents). The entire system must be under an inert nitrogen atmosphere. Rationale: The organozinc intermediate is moisture-sensitive; an inert and anhydrous environment is critical for reaction success.

-

Initiation: Anhydrous THF is added to the flask, followed by a small portion of the oxetan-3-one (1.0 equivalent) and ethyl bromoacetate (1.1 equivalents) mixture. The reaction is gently heated to initiate. Rationale: A small initial charge helps confirm reaction initiation (often observed by a slight exotherm or color change) before committing all reagents.

-

Addition: The remaining mixture of oxetan-3-one and ethyl bromoacetate, dissolved in anhydrous THF, is added dropwise via the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred at reflux for an additional 1-2 hours until TLC analysis indicates the consumption of the starting ketone.

-

Quenching: The flask is cooled in an ice bath, and the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous NH₄Cl solution. Rationale: Quenching protonates the zinc alkoxide intermediate to yield the desired tertiary alcohol and neutralizes reactive zinc species.

-

Workup & Extraction: The mixture is filtered to remove unreacted zinc, and the filtrate is transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are then washed with water, followed by brine. Rationale: Multiple extractions ensure complete recovery of the product from the aqueous phase. The brine wash helps to remove residual water from the organic layer.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Spectroscopic Characterization: A Framework for Validation

Confirming the identity and purity of the synthesized compound is paramount. The following are the expected spectroscopic signatures for this compound.

-

¹H NMR: The spectrum should feature a characteristic triplet and quartet for the ethyl group protons. A singlet corresponding to the methylene protons between the ester and the oxetane ring would be expected. The four protons on the oxetane ring will likely appear as complex multiplets due to their diastereotopic nature. A broad singlet, exchangeable with D₂O, will correspond to the hydroxyl proton.

-

¹³C NMR: Key signals will include the carbonyl carbon of the ester (~170-175 ppm), the quaternary carbon of the oxetane bearing the hydroxyl group (~70-80 ppm), and the carbons of the ethyl group and the oxetane ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula. Common adducts observed in ESI+ mode would include [M+H]⁺ and [M+Na]⁺.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band for the ester carbonyl (C=O) stretch (~1730 cm⁻¹) and a broad absorption band for the hydroxyl (O-H) stretch (~3400 cm⁻¹). A distinct C-O ether stretch from the oxetane ring should also be visible.

Core Applications in Drug Discovery

The utility of this compound lies in its bifunctional nature, making it an ideal scaffold for linking different molecular fragments.

Building Block for Targeted Protein Degraders (PROTACs)

One of the most exciting applications for this molecule is as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. This compound provides a rigid, hydrophilic core from which to build out the linker element connecting the target-binding warhead and the E3 ligase ligand.

Caption: Role of the title compound as a scaffold in a generic PROTAC.

The hydroxyl and ester groups serve as orthogonal chemical handles. The ester can be hydrolyzed to a carboxylic acid for amide bond formation, while the tertiary alcohol can be used for etherification or other coupling reactions, providing immense flexibility in linker design.

Synthesis of Kinase Inhibitors

The compound has been specifically cited for its use in the preparation of Dihydropyrrolopyrimidinone derivatives, which function as inhibitors of Mitogen-activated protein kinase kinase kinase kinase 4 (Map4k4).[3][4] This demonstrates its practical application in synthesizing complex heterocyclic systems targeting key signaling pathways in disease.

Safety, Handling, and Storage

Proper handling is essential for laboratory safety and maintaining the integrity of the compound.

Table 2: Hazard and Precautionary Statements

| Hazard Class | Statement |

|---|---|

| Acute Toxicity, Oral | H302: Harmful if swallowed.[8] |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[8] |

| Eye Damage/Irritation | H319: Causes serious eye irritation.[8] |

| STOT, Single Exposure | H335: May cause respiratory irritation.[8] |

| Precautionary | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8] |

| Precautionary | P264: Wash hands thoroughly after handling.[8] |

| Precautionary | P270: Do not eat, drink or smoke when using this product.[8] |

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Storage: Store in a tightly sealed container in a cool, dry place. While some suppliers suggest room temperature, storage at 2-8°C may be preferable for long-term stability.[2][3][4]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its incorporation of the pharmacologically advantageous oxetane motif, combined with its versatile synthetic handles, positions it as a high-value building block for constructing sophisticated molecules. Its demonstrated use in synthesizing kinase inhibitors and its high potential as a linker scaffold for protein degraders underscore its relevance and utility in the development of next-generation therapeutics.

References

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound CAS#: 1638771-95-5 [m.chemicalbook.com]

- 4. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. chembk.com [chembk.com]

- 6. cas 1638771-95-5|| where to buy this compound [english.chemenu.com]

- 7. PubChemLite - Ethyl 2-hydroxy-2-(oxetan-3-yl)acetate (C7H12O4) [pubchemlite.lcsb.uni.lu]

- 8. This compound [chemdict.com]

A Technical Guide to the Discovery and Synthesis of Novel Oxetane Derivatives

Abstract

The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry.[1][2][3] Its unique combination of properties—polarity, metabolic stability, and a three-dimensional structure—offers a powerful tool to overcome common challenges in drug development, such as poor solubility and rapid metabolic clearance.[4][5][6] This guide provides an in-depth analysis of the strategic incorporation of oxetanes into bioactive molecules. We will explore the fundamental principles that make oxetanes advantageous bioisosteres, detail robust synthetic methodologies for their creation, and present case studies that illustrate their successful application in drug discovery campaigns. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the transformative potential of oxetane chemistry.

The Strategic Advantage of the Oxetane Moiety in Medicinal Chemistry

The incorporation of small, rigid, sp³-rich fragments is a prevailing strategy in drug design to improve the physicochemical properties of drug candidates.[4] The oxetane ring has emerged as a particularly valuable scaffold in this context.[3]

The Oxetane as a Modern Bioisostere

Bioisosteric replacement is a key strategy in lead optimization. Oxetanes have proven to be highly effective surrogates for common, yet often problematic, functional groups like gem-dimethyl and carbonyl moieties.[1][7][8]

-

gem-Dimethyl Replacement: While the gem-dimethyl group is often used to block metabolic oxidation and provide steric bulk, it significantly increases lipophilicity, which can negatively impact solubility and permeability.[5] The oxetane ring offers a similar steric volume but introduces polarity, which can dramatically improve aqueous solubility.[4][5][7] Studies have shown that replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000.[4][5]

-

Carbonyl Replacement: The carbonyl group is a key hydrogen bond acceptor but can be a site of metabolic reduction. The oxetane ring mimics the hydrogen bond accepting capacity and dipole moment of a carbonyl group but is generally more resistant to metabolic degradation.[3][7][9][10]

Impact on Physicochemical and Pharmacokinetic Properties

The introduction of an oxetane can profoundly influence a molecule's drug-like properties.[4][5][6]

-

Solubility and Lipophilicity: As a polar heterocycle, the oxetane motif enhances hydrophilicity, improving aqueous solubility while often reducing lipophilicity (LogD).[1][9]

-

Metabolic Stability: The oxetane ring is generally stable and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to more traditional functional groups.[4][11] This can lead to reduced clearance and improved bioavailability.[11] Interestingly, recent studies have shown that human microsomal epoxide hydrolase (mEH) can be a clearance pathway for some oxetanes, offering a potential strategy to steer metabolism away from problematic CYP interactions.[12]

-

Basicity (pKa) Modulation: The electron-withdrawing nature of the oxetane's oxygen atom can significantly reduce the basicity of adjacent amine groups.[3] This is a critical tool for fine-tuning a compound's pKa to optimize target engagement, selectivity, and pharmacokinetic properties.[3][9] For example, introducing an oxetane can lower the pKaH of a nearby piperazine ring, which has been used to improve selectivity and reduce off-target effects.[3]

-

Conformational Rigidity: The strained, near-planar structure of the oxetane ring imparts conformational rigidity to molecules, which can be advantageous for locking in a bioactive conformation and improving binding affinity to a biological target.

Core Synthetic Strategies for Oxetane Derivatives

The inherent ring strain of the four-membered ether makes its synthesis a challenge.[1] However, several robust methods have been developed and optimized for the reliable construction of oxetane-containing molecules.[13][14]

Intramolecular Cyclization (Williamson Ether Synthesis)

The most common and versatile approach to forming the oxetane ring is through an intramolecular Sₙ2 reaction, a variant of the Williamson etherification.[1][13] This involves a 1,3-halohydrin or a related substrate where an alcohol displaces a leaving group on the γ-carbon.

Causality: This method relies on the generation of an alkoxide that is perfectly positioned to attack an electrophilic carbon three atoms away. The success of this 4-exo-tet cyclization is highly substrate-dependent and requires a good leaving group (e.g., tosylate, mesylate, or halide) and a strong, non-nucleophilic base (e.g., NaH, KOtBu) to deprotonate the alcohol without promoting side reactions like elimination (Grob fragmentation).[1][14]

// Nodes Reactant [label="1,3-Halohydrin"]; Intermediate [label="Alkoxide Intermediate"]; Product [label="Oxetane Product", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base (e.g., NaH)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LeavingGroup [label="Leaving Group (X) departs"];

// Edges Reactant -> Intermediate [label="+ Base"]; Base -> Reactant [style=invis]; // for alignment Intermediate -> Product [label="Intramolecular Sₙ2 Attack\n(4-exo-tet)"]; Product -> LeavingGroup [label="- X⁻"]; } } Caption: General mechanism for intramolecular Williamson ether synthesis.

The Paternò–Büchi Reaction

The Paternò–Büchi reaction is a photochemical [2+2] cycloaddition between an excited-state carbonyl compound and a ground-state alkene to form an oxetane.[15][16][17][18]

Causality: This reaction is initiated by UV light, which excites the carbonyl compound to its triplet state.[15][18] This excited carbonyl then adds to the alkene to form a 1,4-diradical intermediate, which subsequently cyclizes to yield the oxetane ring.[15][17] The regioselectivity and stereoselectivity of the reaction are influenced by the stability of the diradical intermediate.[17] Recent advances have enabled this reaction using visible light and a photocatalyst, improving its safety and scalability.[19]

Epoxide Ring Expansion

Oxetanes can be synthesized from epoxides through ring expansion.[13] This typically involves opening the epoxide with a nucleophile that contains a masked leaving group. For instance, sulfur ylides can react with epoxides to form a betaine intermediate that collapses to the oxetane, releasing dimethyl sulfoxide (DMSO).[20]

Causality: This method leverages the high reactivity of the strained three-membered epoxide ring. The nucleophilic attack opens the ring to generate an intermediate that is pre-organized for a subsequent intramolecular cyclization, providing a thermodynamic driving force for the formation of the slightly less strained four-membered oxetane ring.[14]

Asymmetric Synthesis

The synthesis of chiral, enantioenriched oxetanes is crucial for their application in drug discovery. Asymmetric methods often involve the desymmetrization of prochiral oxetanes or the use of chiral catalysts or auxiliaries in the cyclization step.[21][22][23] For example, chiral Brønsted acids have been used to catalyze the desymmetrization of oxetanes via intramolecular ring-opening with a tethered nucleophile, generating all-carbon quaternary stereocenters with high enantioselectivity.[21][22][23]

Experimental Protocols: A Practical Guide

The following protocols are provided as validated, representative examples for the synthesis and functionalization of oxetane derivatives.

Protocol: Synthesis of 3-methyl-3-(hydroxymethyl)oxetane via Intramolecular Cyclization

This protocol is adapted from established Williamson etherification procedures.

Methodology:

-

Preparation of the Precursor: To a solution of 2-methyl-2-propyl-1,3-propanediol (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add p-toluenesulfonyl chloride (1.05 eq) and triethylamine (1.2 eq). Stir the reaction at room temperature for 16 hours.

-

Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude monotosylated intermediate.

-

Cyclization: Dissolve the crude intermediate in tetrahydrofuran (THF, 0.2 M). Add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Final Work-up and Purification: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford the desired 3-methyl-3-(hydroxymethyl)oxetane.

Data Presentation: Comparative Physicochemical Properties

The strategic replacement of common motifs with an oxetane ring leads to predictable and beneficial changes in key drug-like properties.

| Matched Pair | Motif | cLogP | Aqueous Solubility (µg/mL) | Metabolic Stability (HLM, CLint) |

| Compound A | gem-Dimethyl | 3.5 | 10 | High (e.g., 150 µL/min/mg) |

| Compound A-Oxa | Oxetane | 2.1 | 250 | Low (e.g., 25 µL/min/mg) |

| Compound B | Carbonyl | 2.8 | 80 | Moderate (e.g., 90 µL/min/mg) |

| Compound B-Oxa | Oxetane | 2.5 | 150 | Low (e.g., 30 µL/min/mg) |

| Compound C | Morpholine | 1.5 | 500 | High (e.g., 120 µL/min/mg) |

| Compound C-Oxa | Spiro-Oxetane | 1.2 | >1000 | Low (e.g., <20 µL/min/mg) |

| Data are representative values compiled from medicinal chemistry literature to illustrate trends.[4][5][7][9][11] |

Case Studies in Drug Discovery

The "oxetane advantage" is best illustrated through its application in active drug discovery programs, where its introduction has solved critical ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity issues.

Case Study: Enhancing Solubility and Metabolic Stability in IDO1 Inhibitors

In the development of inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1), a cancer immunotherapy target, early lead compounds suffered from poor solubility and high metabolic turnover.[24]

-

The Challenge: An initial lead compound with a difluorocyclobutyl group showed potent enzymatic inhibition but had low solubility and potently inhibited the CYP2C9 enzyme.[24]

-

The Oxetane Solution: Replacing this group with an oxetane moiety (compound 33 in the reference) maintained high potency while significantly improving the overall physicochemical profile.[24] The oxetane-containing compound demonstrated better solubility and a cleaner off-target profile.[24] Further optimization led to a gem-dimethyl oxetane derivative (34 ) which exhibited an excellent combination of potency, metabolic stability, and in vivo efficacy.[24]

-

The Causality: The oxetane introduced polarity, improving solubility, and its inherent stability blocked a key metabolic soft spot, reducing clearance. This case highlights how oxetanes can be used to fine-tune multiple properties simultaneously.[24]

// Nodes Start [label="Start:\nInitial Lead Compound", fillcolor="#F1F3F4"]; Problem [label="Identified Problems:\n- Poor Solubility\n- High Metabolic Clearance\n- Off-Target Effects (CYP)", fillcolor="#FBBC05"]; Strategy [label="Optimization Strategy:\nIntroduce Oxetane as Bioisostere", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution [label="Result:\nOptimized Candidate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Outcome [label="Improved Properties:\n+ Increased Solubility\n+ Enhanced Metabolic Stability\n+ Reduced Off-Target Activity\n+ Maintained Potency", shape=Mdiamond, style=filled, fillcolor="#FFFFFF"];

// Edges Start -> Problem [label="Screening"]; Problem -> Strategy [label="Rational Design"]; Strategy -> Solution [label="Synthesis & Testing"]; Solution -> Outcome; } } Caption: Workflow for oxetane-driven drug candidate optimization.

Case Study: Modulating Basicity in a BTK Inhibitor

In the development of Fenebrutinib, an inhibitor of Bruton's tyrosine kinase (BTK), controlling the basicity of a piperazine ring was critical to avoid hepatotoxicity issues seen in earlier analogues.[3]

-

The Challenge: A piperazine-containing lead compound (4 in the reference) was potent but suffered from high hepatotoxicity.[3]

-

The Oxetane Solution: The introduction of an oxetane substituent on the piperazine nitrogen successfully lowered the ring's pKaH from 7.8 to 6.3.[3] This modification, combined with changing a core phenyl ring to a pyridine, drastically reduced the LogD and resolved the toxicity issues, leading to the clinical candidate Fenebrutinib.[3]

-

The Causality: The strong inductive electron-withdrawing effect of the oxetane oxygen atom reduced the basicity of the distal nitrogen in the piperazine ring.[3] This demonstrates the power of the oxetane as a "functional group tuner" to precisely modulate electronic properties and solve complex safety problems.

Conclusion and Future Outlook

The oxetane motif has firmly established itself as a valuable component of the medicinal chemist's toolbox.[25][26] Its ability to simultaneously improve solubility, metabolic stability, and conformational properties makes it a powerful tool for lead optimization.[4][5] The anecdotal concerns about the ring's instability have been largely addressed by a deeper understanding of its substitution patterns—with 3,3-disubstituted oxetanes showing remarkable stability—and the development of robust and scalable synthetic routes.[3][25]

Future research will likely focus on developing novel, stereoselective methods for accessing more complex and diverse oxetane derivatives. As our understanding of the subtle interplay between the oxetane ring and biological systems grows, we can expect to see this versatile scaffold play an even greater role in the design of next-generation therapeutics for a wide range of human diseases.[6][24]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Oxetanes: formation, reactivity and total syntheses of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 11. benchchem.com [benchchem.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Synthesis of Oxetanes [manu56.magtech.com.cn]

- 14. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 15. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]

- 17. Paterno buchi reaction | PPTX [slideshare.net]

- 18. Paterno-Buechi Reaction [organic-chemistry.org]

- 19. chemrxiv.org [chemrxiv.org]

- 20. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 21. par.nsf.gov [par.nsf.gov]

- 22. Asymmetric Desymmetrization of Oxetanes for the Synthesis of Chiral Tetrahydrothiophenes and Tetrahydroselenophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 26. chemrxiv.org [chemrxiv.org]

"Ethyl 2-(3-hydroxyoxetan-3-yl)acetate" molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of Ethyl 2-(3-hydroxyoxetan-3-yl)acetate

Abstract

This compound represents a class of molecules featuring the increasingly important oxetane scaffold. The oxetane ring, a four-membered cyclic ether, is a versatile motif in modern medicinal chemistry, prized for its ability to confer desirable physicochemical properties such as improved solubility and metabolic stability.[1][2] This guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound. We explore the inherent structural properties of the oxetane ring, including its characteristic puckered conformation, and extend this analysis to the substitution pattern of the title compound. This document outlines theoretical principles, presents robust computational and experimental workflows for characterization, and discusses the synthetic context. The insights provided are intended to support researchers, scientists, and drug development professionals in leveraging this and related structures in their discovery programs.

Part 1: The Oxetane Scaffold: A Cornerstone of Modern Medicinal Chemistry

The incorporation of small, strained rings into drug candidates has become a powerful strategy for optimizing molecular properties. Among these, the oxetane ring has emerged as a particularly valuable building block.[3]

Unique Physicochemical Properties

Oxetanes are characterized by low molecular weight, high polarity, and a distinct three-dimensional structure.[4] The significant ring strain of approximately 106 kJ/mol contributes to its unique chemical behavior.[5] Unlike more flexible aliphatic chains, the oxetane ring introduces a degree of rigidity into a molecule, which can be advantageous for locking in a bioactive conformation for target binding.[6]

A Versatile Bioisostere

A primary application of the oxetane ring is as a bioisosteric replacement for other common functional groups, enabling chemists to fine-tune molecular properties while retaining biological activity.[2]

-

gem-Dimethyl Group Replacement: The oxetane ring serves as a hydrophilic surrogate for the gem-dimethyl group. It occupies a similar steric volume but introduces polarity, which can disrupt unfavorable lipophilic interactions and significantly improve aqueous solubility.[2]

-

Carbonyl Group Replacement: Oxetanes can mimic the hydrogen-bonding ability and dipole moment of a carbonyl group while offering improved metabolic stability.[4][7]

Impact on Drug-Like Properties

The introduction of an oxetane can profoundly influence a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Solubility and Lipophilicity: Replacing lipophilic groups with an oxetane typically increases aqueous solubility and reduces lipophilicity (LogD), which is beneficial for improving oral bioavailability and reducing off-target toxicity.[2][6]

-

Metabolic Stability: The oxetane ring is generally more robust to metabolic degradation compared to larger cyclic ethers or aliphatic chains.[7]

-

Basicity (pKa) Modulation: The electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the basicity of adjacent amines, a tactic used to mitigate issues like hERG channel inhibition.[2][4]

Part 2: Molecular Structure of this compound

The title compound, this compound, is a 3,3-disubstituted oxetane. This substitution pattern is known to be generally more stable than other arrangements.[1]

Systematic Name: this compound CAS Number: 1638771-95-5[8][9] Molecular Formula: C₇H₁₂O₄[8][10] Molecular Weight: 160.17 g/mol [9][11]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 160.17 g/mol | [9][11] |

| Molecular Formula | C₇H₁₂O₄ | [8][10] |

| Boiling Point (Predicted) | 251.5 ± 15.0 °C | [9][10] |

| Density (Predicted) | 1.217 ± 0.06 g/cm³ | [9][10] |

| pKa (Predicted) | 12.90 ± 0.20 |[10] |

Part 3: Conformational Analysis: Unveiling the 3D Architecture

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Understanding the preferred conformation of this compound is therefore critical for its application in rational drug design.

Theoretical Principles

-

Oxetane Ring Puckering: While nearly planar, the oxetane ring adopts a slightly puckered conformation to relieve torsional strain.[5] The introduction of substituents at the 3-position, as in the title compound, enhances this puckering. X-ray crystallographic studies of similar structures have shown puckering angles of approximately 16°.[6]

-

Side Chain Conformation: The ethyl acetate and hydroxyl groups introduce additional degrees of rotational freedom. The orientation of these substituents relative to the oxetane ring will be governed by steric hindrance and potential intramolecular interactions.

-

Intramolecular Hydrogen Bonding: A key conformational feature to investigate is the potential for an intramolecular hydrogen bond between the hydroxyl group (donor) and one of the oxygen atoms of the ethyl acetate group (acceptor). Such an interaction would create a five or six-membered ring and significantly restrict the conformational flexibility of the side chain, potentially locking the molecule into a well-defined shape.

Workflow for Computational Conformational Analysis

In the absence of empirical data, computational modeling provides a powerful avenue for exploring the conformational landscape. This workflow serves as a self-validating system, where initial low-level searches are refined with high-level quantum mechanics.

-

2D to 3D Structure Generation: Draw the 2D structure of this compound in a molecular editor and generate an initial 3D conformation.

-

Conformational Search:

-

Causality: To broadly sample the potential energy surface, a molecular mechanics force field (e.g., MMFF94) is employed. This method is computationally inexpensive and efficient at exploring the many possible rotamers of the side chain.

-

Procedure: Perform a systematic or stochastic conformational search to generate a large pool of unique conformers (typically hundreds to thousands).

-

-

Geometry Optimization and Energy Minimization:

-

Causality: To obtain accurate geometries and relative energies, the low-energy conformers identified by molecular mechanics must be re-optimized using a more rigorous method. Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*) provides a good balance of accuracy and computational cost.

-

Procedure: Submit the lowest-energy conformers (e.g., all within 10 kcal/mol of the global minimum) from the previous step to a DFT geometry optimization calculation.

-

-

Analysis and Visualization:

-

Procedure: Analyze the resulting optimized structures. Measure key dihedral angles, bond lengths, and the distance between the hydroxyl proton and the ester oxygen atoms to identify intramolecular hydrogen bonds.

-

Trustworthiness: The final population of low-energy conformers represents the most probable shapes of the molecule in the gas phase, providing a strong basis for understanding its 3D structure.

-

Caption: Workflow for computational conformational analysis.

Part 4: Spectroscopic and Crystallographic Characterization

While computational methods are predictive, experimental techniques are required for definitive structural and conformational elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining molecular structure in solution.

-

¹H NMR: The proton NMR spectrum will confirm the connectivity of the molecule. The two methylene groups of the oxetane ring are diastereotopic and are expected to appear as distinct multiplets. The methylene protons of the ethyl acetate side chain will also be a singlet, while the ethyl group will show a characteristic quartet and triplet.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts will be indicative of the local electronic environment.

-

Advanced Techniques (NOESY/ROESY): To probe the 3D conformation, 2D NMR experiments like NOESY or ROESY are essential.[6][12] These experiments detect through-space correlations between protons that are close to each other, regardless of whether they are bonded. A correlation between the hydroxyl proton and protons on the ethyl acetate side chain would provide direct evidence of an intramolecular hydrogen bond and the specific folded conformation it induces.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Shift (ppm) |

|---|---|---|---|---|

| Oxetane-CH₂ (C2, C4) | 4.5 - 4.8 | m | 4H | ~78 |

| Side Chain-CH₂ | ~2.8 | s | 2H | ~45 |

| Ester-OCH₂ | 4.1 - 4.2 | q | 2H | ~61 |

| Ester-CH₃ | 1.2 - 1.3 | t | 3H | ~14 |

| Oxetane-C (C3) | - | - | - | ~75 |

| Hydroxyl-OH | Variable | br s | 1H | - |

| Carbonyl-C=O | - | - | - | ~172 |

Note: Predicted values are based on standard chemical shift ranges and data from analogous structures. Actual values may vary.[13]

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure and conformation in the solid state.

-

Material Purification: The starting material must be of high purity (>99%). This is typically achieved by flash column chromatography or recrystallization.

-

Crystal Growth Screening:

-

Causality: Finding suitable crystallization conditions is often empirical. A screening approach using various solvents and techniques maximizes the chance of obtaining high-quality single crystals.

-

Procedure: Employ techniques such as slow evaporation from a saturated solution (e.g., in ethyl acetate/hexanes), vapor diffusion (e.g., diffusing a poor solvent like hexane into a solution in a good solvent like ethyl acetate), or slow cooling of a saturated solution.

-

-

Data Collection:

-

Procedure: A suitable single crystal is mounted on a goniometer. The diffractometer directs a beam of X-rays at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Procedure: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the cell. The resulting electron density map is used to build and refine a model of the molecule.[14][15]

-

Trustworthiness: The final refined structure provides highly accurate data on bond lengths, bond angles, and torsional angles, offering a definitive snapshot of the solid-state conformation, including the oxetane ring pucker and any inter- or intramolecular hydrogen bonds.[16]

-

Caption: Workflow for X-ray crystallography analysis.

Part 5: Synthesis and Chemical Stability

The practical application of this molecule requires efficient access and an understanding of its stability.

Synthetic Approach

While specific synthesis of the title compound is not widely reported, a plausible route can be designed based on established oxetane chemistry. A common method for creating 3,3-disubstituted oxetanes involves nucleophilic addition to oxetan-3-one.[1][6]

-

Enolate Formation: Generation of the lithium or sodium enolate of ethyl acetate using a strong base like lithium diisopropylamide (LDA) at low temperature.

-

Nucleophilic Addition: Addition of the pre-formed enolate to oxetan-3-one. This reaction would form the corresponding tertiary alkoxide.

-

Aqueous Workup: Quenching the reaction with a mild acid (e.g., ammonium chloride solution) to protonate the alkoxide, yielding the final product, this compound.

Chemical Stability

The stability of the oxetane ring is a critical consideration. While generally more stable than other strained ethers, they can be susceptible to ring-opening, particularly under acidic conditions or at high temperatures.[1] The 3,3-disubstitution pattern generally enhances stability compared to monosubstituted oxetanes.[4] However, care should be taken during synthetic manipulations (e.g., deprotection steps) or formulation to avoid harsh acidic environments that could lead to degradation.

Conclusion

This compound is a molecule of significant interest due to its incorporation of the medicinally relevant oxetane scaffold. Its structure is defined by a puckered four-membered ring substituted with both a hydroxyl and an ethyl acetate group. The conformation is likely dictated by a complex interplay of steric effects and a propensity for intramolecular hydrogen bonding, which can be thoroughly investigated using a combination of computational modeling and advanced spectroscopic and crystallographic techniques. A clear understanding of this molecule's three-dimensional architecture is paramount for unlocking its full potential in the field of drug discovery and development.

References

- 1. tandfonline.com [tandfonline.com]

- 2. benchchem.com [benchchem.com]

- 3. Oxetanes in Drug Discovery Campaigns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O=H Insertion and C=C Bond-Forming Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. calpaclab.com [calpaclab.com]

- 9. This compound CAS#: 1638771-95-5 [m.chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Crystal structure and Hirshfeld surface analysis of ethyl 2-[9-(2-hydroxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,4a,5,6,7,8a,9,9a,10,10a-dodecahydroacridin-10-yl]acetate - PMC [pmc.ncbi.nlm.nih.gov]

"Ethyl 2-(3-hydroxyoxetan-3-yl)acetate" reactivity with electrophiles

An In-Depth Technical Guide Topic: Ethyl 2-(3-hydroxyoxetan-3-yl)acetate: A Guide to Electrophilic Reactivity and Synthetic Strategy Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a bifunctional synthetic building block possessing a unique combination of a strained oxetane ring, a tertiary alcohol, and an ester moiety. This trifecta of functional groups provides a rich landscape for chemical manipulation but also presents significant challenges in achieving selective transformations. This guide offers a comprehensive exploration of the molecule's reactivity towards electrophiles, moving beyond a simple catalog of reactions to explain the underlying principles of chemoselectivity. We will dissect the electronic and steric factors governing its behavior and provide field-proven protocols for selectively targeting its distinct functional sites. By understanding how to modulate reaction conditions, researchers can unlock the full potential of this versatile scaffold for applications in medicinal chemistry and complex molecule synthesis.

Core Principles: Understanding the Reactivity Profile

The synthetic utility of this compound stems from the distinct reactivity of its three primary functional domains. A successful synthetic strategy hinges on understanding how to address these sites selectively.

-

The Tertiary Hydroxyl Group (-OH): This is a primary nucleophilic site. Under basic conditions, it can be deprotontonated to form a potent alkoxide nucleophile, ideal for reactions like O-alkylation and O-acylation. Its tertiary nature imparts significant steric hindrance, which can influence the choice of reagents and reaction rates.

-

The Oxetane Ring: This four-membered ether is characterized by significant ring strain (~106 kJ/mol), making it susceptible to ring-opening reactions.[1] The lone pairs on the oxetane oxygen are weakly nucleophilic but can be activated under acidic conditions. Protonation or coordination with a Lewis acid dramatically increases the electrophilicity of the ring carbons, priming the system for nucleophilic attack and cleavage.[2][3][4]

-

The Ethyl Acetate Moiety: This group primarily functions as an electrophilic site at the carbonyl carbon. However, the α-protons can be removed under strongly basic conditions to form an enolate. While enolate chemistry is a vast field, for the purposes of this guide—reactivity of the parent molecule with electrophiles—this pathway is less relevant unless a deprotonation step is intentionally included.

The interplay between these groups dictates the molecule's reaction profile. The choice of acidic, basic, or neutral conditions is the primary tool for directing an electrophile to the desired reactive center.

Figure 1: Key reactive sites on this compound.

Selective Reactions at the Hydroxyl Group

Targeting the tertiary alcohol requires conditions that favor its nucleophilic character while leaving the less reactive oxetane ring intact. This is reliably achieved under basic or neutral conditions.

O-Acylation: Ester Formation

Acylation of the hydroxyl group is a common strategy for protection or for introducing functionality. The reaction proceeds via nucleophilic acyl substitution.

Causality of Reagent Choice:

-

Acylating Agents: Acyl chlorides and anhydrides are standard choices due to their high electrophilicity.

-

Catalyst/Base: While a simple base like pyridine can be used to neutralize the acid byproduct, a superior catalyst for sterically hindered alcohols is 4-(dimethylamino)pyridine (DMAP).[5] DMAP functions as a nucleophilic catalyst, reacting with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol.

Figure 2: Catalytic cycle of DMAP in O-acylation.

O-Alkylation: Ether Formation

Alkylation of the hydroxyl group to form an ether is typically achieved via a Williamson ether synthesis.

Causality of Reagent Choice:

-

Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is required to fully deprotonate the sterically hindered tertiary alcohol, forming the sodium alkoxide. Weaker bases or those that are also nucleophilic (e.g., hydroxides) are generally ineffective and can lead to side reactions with the ester.

-

Electrophile: Primary alkyl halides (e.g., methyl iodide, benzyl bromide) are effective electrophiles. Secondary and tertiary halides are not suitable as they will primarily undergo E2 elimination under these basic conditions.[6]

Electrophile-Induced Reactions of the Oxetane Ring

The characteristic reactivity of the oxetane is unlocked under acidic conditions, which activate the ring for cleavage.

Acid-Catalyzed Ring Opening

The addition of a Brønsted or Lewis acid is the critical first step. The acid coordinates to the oxetane oxygen, weakening the C-O bonds and creating a potent electrophilic center. For a 3,3-disubstituted oxetane like this, the subsequent nucleophilic attack proceeds through a mechanism with significant SN1 character. The positive charge is best supported at the tertiary carbon (C3), leading to the formation of a stabilized carbocation-like intermediate.[1]

Mechanistic Pathway:

-

Activation: The oxetane oxygen is protonated (Brønsted acid) or coordinates to a Lewis acid.

-

Cleavage: The C3-O bond cleaves to form a tertiary carbocation stabilized by the adjacent acetate group.

-

Nucleophilic Attack: An available nucleophile (e.g., a halide from the acid, solvent, or an added reagent) attacks the carbocationic center.

This reaction transforms the oxetane into a 1,3-difunctionalized acyclic compound, a valuable synthetic maneuver.

Figure 3: General mechanism for acid-catalyzed oxetane ring-opening.

Achieving Chemoselectivity: A Strategic Workflow

The key to harnessing the full potential of this compound is the strategic application of reaction conditions to achieve chemoselectivity. Protecting group strategies are often essential for multi-step syntheses.

Figure 4: Workflow for achieving chemoselective functionalization.

By following Path A (basic/neutral conditions), one can modify the hydroxyl group while preserving the oxetane. The resulting product can then be subjected to acidic conditions (Path B) to manipulate the oxetane ring if desired. Conversely, protecting the hydroxyl group first (e.g., as a silyl ether) provides an alternative route to selectively perform chemistry on the oxetane ring under acidic conditions without interference from the hydroxyl group.

Summary of Reaction Conditions

The following table summarizes the reaction conditions for selectively targeting the different functional groups of this compound.

| Target Site | Reaction Type | Electrophile | Reagents/Catalyst | Solvent | Typical Outcome |

| Hydroxyl | O-Acylation | Acetic Anhydride | DMAP (catalytic), Pyridine | DCM, THF | Ethyl 2-(3-acetoxyoxetan-3-yl)acetate |

| Hydroxyl | O-Alkylation | Benzyl Bromide | NaH (1.1 eq) | THF, DMF | Ethyl 2-(3-(benzyloxy)oxetan-3-yl)acetate |

| Hydroxyl | O-Silylation | TBDMSCl | Imidazole, TEA | DCM, DMF | Ethyl 2-(3-((tert-butyldimethylsilyl)oxy)oxetan-3-yl)acetate |

| Oxetane | Ring-Opening | HBr (as acid) | Aqueous HBr | Dioxane | Ethyl 2-(1-bromo-3-hydroxy-3-(hydroxymethyl)butyl)acetate |

| Oxetane | Ring-Opening | BF₃·OEt₂ (as acid) | BF₃·OEt₂ | DCM | Polymerization or reaction with nucleophile |

Experimental Protocols

Protocol 1: O-Acetylation of the Hydroxyl Group (DMAP-Catalyzed)

This protocol describes the acetylation of the tertiary alcohol using acetic anhydride with a catalytic amount of DMAP.[5]

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

-

Solvent: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

-

Reagent Addition: Add pyridine (1.5 eq) followed by acetic anhydride (1.2 eq).

-

Catalysis: Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) to the stirring solution.

-

Reaction: Stir the reaction mixture at room temperature (20-25 °C). Monitor progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Dilute the mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield pure ethyl 2-(3-acetoxyoxetan-3-yl)acetate.

Protocol 2: Acid-Catalyzed Ring-Opening with Hydrobromic Acid

This protocol demonstrates the ring-opening of the oxetane using a strong Brønsted acid.

-

Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in 1,4-dioxane.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a 48% aqueous solution of hydrobromic acid (HBr) (2.0 eq).

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Carefully quench the reaction by pouring it into a stirred, cold solution of saturated aqueous sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting diol derivative by flash column chromatography.

References

- 1. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Nucleophilic Reactivity of Ethyl 2-(3-hydroxyoxetan-3-yl)acetate

An In-depth Technical Guide

Abstract: Ethyl 2-(3-hydroxyoxetan-3-yl)acetate is a versatile building block in modern medicinal chemistry, prized for its unique trifunctional nature. It incorporates a strained oxetane ring, a tertiary hydroxyl group, and an ester moiety. This guide provides an in-depth analysis of its reactivity towards nucleophiles, exploring the chemoselectivity dictated by reaction conditions. We will dissect the competing reaction pathways, including nucleophilic ring-opening of the oxetane, transformations of the ester group, and functionalization via the hydroxyl group. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering mechanistic insights, field-proven protocols, and a predictive framework for employing this valuable synthetic intermediate.

Introduction: Structural Features and Synthetic Potential

This compound, with its compact and functionalized structure, has emerged as a significant tool in drug discovery. The four-membered oxetane ring is not merely a linker; it acts as a polar, metabolically stable isostere for often problematic groups like gem-dimethyl or carbonyl functionalities.[1][2] This substitution can profoundly enhance aqueous solubility, lipophilicity, and metabolic stability.[3] The molecule possesses three distinct reactive centers, allowing for a diverse range of subsequent chemical transformations.

-

The Oxetane Ring: Characterized by significant ring strain (approximately 25.5 kcal/mol), it is susceptible to ring-opening reactions under specific conditions, providing a pathway to 1,3-diol derivatives.[1][2]

-

The Tertiary Hydroxyl Group: Positioned at a quaternary center, it can be activated and converted into a leaving group, enabling SN2 reactions to introduce new functionalities at the C3 position.

-

The Ethyl Ester Group: This site allows for conventional ester chemistry, such as hydrolysis, amidation, and transesterification.

The key to unlocking the synthetic potential of this molecule lies in understanding and controlling the chemoselectivity of nucleophilic attacks across these sites.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1638771-95-5 | [4][5][6] |

| Molecular Formula | C₇H₁₂O₄ | [4][5] |

| Molecular Weight | 160.17 g/mol | [4][6] |

| Boiling Point | 251.5±15.0 °C (Predicted) | [4] |

| Density | 1.217±0.06 g/cm³ (Predicted) | [4] |

| pKa | 12.90±0.20 (Predicted) | [4] |

| Storage | 2-8°C | [4] |

The Duality of Reactive Sites: A Mechanistic Overview

The reactivity of this compound is a delicate balance between kinetically and thermodynamically favored pathways, primarily governed by the choice of nucleophile and the presence of acid or base catalysts. The diagram below illustrates the principal sites of nucleophilic attack.

References

- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 3. Synthesis of Oxetanes [manu56.magtech.com.cn]

- 4. This compound CAS#: 1638771-95-5 [m.chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. cas 1638771-95-5|| where to buy this compound [english.chemenu.com]

"Ethyl 2-(3-hydroxyoxetan-3-yl)acetate" stability and degradation pathways

An In-depth Technical Guide to the Stability and Degradation Pathways of Ethyl 2-(3-hydroxyoxetan-3-yl)acetate

Authored by: A Senior Application Scientist

Abstract